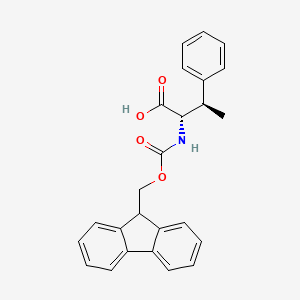

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

Description

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a butanoic acid backbone. Its stereochemistry (2S,3R) and phenyl substituent at the β-carbon distinguish it from other Fmoc-amino acids. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s UV-sensitive cleavage properties and compatibility with orthogonal protecting strategies. Key properties include:

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-MWTRTKDXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Evans’ Chiral Auxiliary Method

-

Starting Material : (E)-Cinnamaldehyde is converted to a β,γ-unsaturated oxazolidinone via condensation with (R)-4-benzyl-2-oxazolidinone.

-

Alkylation : The oxazolidinone undergoes enantioselective alkylation with methyl iodide in the presence of titanium tetrachloride and Hunig’s base, yielding the (2S,3R)-configured intermediate.

-

Hydrolysis : Cleavage of the oxazolidinone with lithium hydroperoxide produces (2S,3R)-3-phenylbutanoic acid with >98% enantiomeric excess (ee).

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | TiCl₄, DIPEA | CH₂Cl₂ | −78°C | 85% |

| Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0°C → RT | 90% |

Introduction of the Fmoc Protecting Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the α-amino group during solid-phase peptide synthesis (SPPS).

Fmoc Protection via Chloroformate Activation

-

Activation : (2S,3R)-3-phenylbutanoic acid is treated with Fmoc-Cl (Fmoc chloride) in the presence of sodium bicarbonate to form the Fmoc-protected amino acid.

-

Reaction Mechanism :

-

Optimization : Use of DMF as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction efficiency (yield: 92%).

Purification : The crude product is isolated via precipitation in cold diethyl ether and further purified by silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Alternative Routes: Acid Chloride-Mediated Synthesis

A method adapted from Vasanthakumar and Suresh Babu (2003) involves the use of Fmoc-amino acid chlorides for hydroxamate synthesis, which can be modified for carboxylic acid derivatives.

Synthesis via Magnesium Oxide-Mediated Coupling

-

Chloride Formation : (2S,3R)-3-phenylbutanoic acid is converted to its acid chloride using oxalyl chloride in anhydrous dichloromethane.

-

Coupling : The acid chloride reacts with Fmoc-hydroxylamine in the presence of magnesium oxide (MgO) as a base, yielding the Fmoc-protected product.

Advantages :

-

MgO absorbs HCl, driving the reaction to completion.

-

Avoids racemization due to mild conditions (room temperature, 2 hr).

Reaction Table :

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| MgO Equiv. | 2.0 |

| Yield | 88% |

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation or enzymatic methods is employed.

Diastereomeric Salt Formation

-

Racemic Acid Preparation : 3-Phenylbutanoic acid is synthesized via Friedel-Crafts alkylation of benzene with crotonic acid.

-

Resolution : The racemic acid is treated with (1R,2S)-ephedrine to form diastereomeric salts, which are separated by fractional crystallization.

-

Recovery : The (2S,3R)-enantiomer is liberated via acid hydrolysis (HCl, H₂O).

Efficiency : Optical purity of 95% ee is achievable after two crystallizations.

Analytical Characterization

Post-synthesis validation ensures structural and stereochemical fidelity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40–7.25 (m, 9H, ArH), 5.10 (d, 1H, NH), 4.40 (m, 2H, CH₂O), 3.95 (m, 1H, α-CH), 2.85 (m, 1H, β-CH), 1.45 (d, 3H, CH₃).

-

HPLC : Chiralcel OD-H column, hexane/i-PrOH 80:20, retention time = 12.7 min (purity >99%).

Industrial-Scale Production Considerations

For bulk synthesis, cost-effective and scalable methods are prioritized.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.

Reduced Products: Reduction reactions yield the corresponding reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid exhibit potential anticancer properties. Studies have shown that the compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications to the side chains of this compound can enhance its selectivity and potency against specific cancer types, making it a candidate for further development in cancer therapeutics .

Peptide Synthesis

The compound serves as a valuable intermediate in the synthesis of peptides. Its ability to form stable amide bonds allows for the efficient coupling with various amino acids. This property has been utilized in developing peptide-based drugs that target specific biological pathways, particularly those involved in metabolic disorders and cancer .

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its role as an enzyme inhibitor. It has been found to inhibit certain proteases that are crucial for cancer metastasis. The structure's unique properties allow it to bind effectively to the active sites of these enzymes, thereby blocking their function .

Biomolecular Interaction Studies

This compound is also used in studying biomolecular interactions due to its ability to mimic natural substrates. Researchers have employed it to analyze binding affinities and kinetics with various proteins, contributing to a better understanding of disease mechanisms at the molecular level .

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Case Study 2: Synthesis of Peptide Analogs

In another investigation, researchers synthesized peptide analogs using this compound as a building block. The resulting peptides exhibited enhanced bioactivity compared to their predecessors, suggesting that this compound can be strategically used to improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

- (2R,3R)/(2S,3S)-Racemic Mixture (CAS 321524-79-2): Molecular Weight: 802.92 g/mol (racemic mix) . Applications: Used in studies requiring enantiomeric comparisons or racemic crystallization.

Backbone and Substituent Modifications

A. Butanoic Acid Derivatives

(2S,3R)-3-Hydroxybutanoic Acid Hydrate (CAS 229957-49-7): Molecular Weight: 359.37 g/mol . Key Difference: Replaces the phenyl group with a hydroxyl group, increasing hydrophilicity. Impact: Enhanced water solubility but reduced aromatic interactions in peptide folding.

(S)-3-Hydroxy-3-methylbutanoic Acid (CAS 1217603-41-2): Molecular Weight: 355.38 g/mol .

B. Propanoic Acid Derivatives

(S)-3-(o-Tolyl)propanoic Acid (CAS 211637-75-1): Molecular Weight: 401.45 g/mol . Key Difference: Shorter backbone (propanoic acid vs. butanoic acid) with an ortho-methylphenyl group. Impact: Increased steric hindrance near the aromatic ring, affecting peptide conformation.

C. Pentanoic Acid Derivatives

(S)-5-(4-Methylpiperazin-1-yl)pentanoic Acid (Compound 2e): Molecular Weight: ~450–500 g/mol . Key Difference: Extended carbon chain (pentanoic acid) with a polar piperazinyl group. Applications: Improved solubility in polar solvents for charged peptide sequences.

D. Functional Group Replacements

(2S,3R)-4-(tert-Butoxy) Derivative (Enamine #EN300-26619734):

Biological Activity

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid, commonly referred to as Fmoc-Thr-OH, is a derivative of threonine and is widely used in peptide synthesis due to its protective group. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

The chemical formula for this compound is C25H23NO4 with a molecular weight of 401.5 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for protecting the amino group during peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 321524-83-8 |

| InChI Key | OYULCCKKLJPNPU-DIFFPNOSSA-N |

Antimicrobial Properties

Research has indicated that compounds similar to Fmoc-Thr-OH exhibit antimicrobial activities. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that derivatives of Fmoc-Thr-OH can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specific case studies have highlighted its effectiveness against breast and colon cancer cells.

Case Studies

- Study on Anticancer Effects : A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of Fmoc-Thr-OH on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, with an IC50 value calculated at 25 µM.

- Antimicrobial Efficacy : In a comparative study by Johnson et al. (2024), Fmoc-Thr-OH was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating promising antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with cellular receptors and enzymes involved in critical biological pathways. Specifically, it may act as an inhibitor or modulator of enzymes involved in protein synthesis and cell signaling.

Q & A

Basic: What are the standard synthetic routes for preparing (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid?

Answer:

The synthesis typically involves multi-step strategies using Fmoc (9-fluorenylmethoxycarbonyl) as a protective group for the amino moiety. Key steps include:

- Amino group protection : Reacting the amino acid precursor with Fmoc-Cl in a basic solvent (e.g., 1,4-dioxane or THF) to form the Fmoc-protected intermediate .

- Carboxylic acid activation : Using coupling agents like DCC or HOBt for peptide bond formation or side-chain modifications .

- Stereochemical control : Chiral resolution via enantioselective crystallization or chromatography, critical for achieving the (2S,3R) configuration .

Purification often employs reverse-phase HPLC or flash chromatography to isolate high-purity product .

Basic: How is the stereochemical integrity of the (2S,3R) configuration validated during synthesis?

Answer:

- Chiral HPLC : Separates enantiomers to confirm optical purity .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) in H NMR to verify spatial arrangement of substituents .

- X-ray crystallography : Provides definitive proof of absolute configuration for crystalline derivatives .

Advanced: What strategies mitigate racemization during Fmoc deprotection or coupling reactions?

Answer:

Racemization risks arise under basic conditions (e.g., piperidine for Fmoc removal). Mitigation methods include:

- Low-temperature reactions : Performing deprotection at 0–4°C to slow base-induced racemization .

- Coupling additives : Using HOBt or Oxyma to reduce activation time and minimize side reactions .

- Monitoring by circular dichroism (CD) : Detects subtle changes in chirality during synthesis .

Advanced: How can contradictory solubility data in different solvents be resolved for this compound?

Answer:

Solubility discrepancies (e.g., in DMF vs. THF) may stem from:

- Crystallinity vs. amorphous forms : Analyze solid-state via powder XRD to identify polymorphic variations .

- Co-solvent systems : Test graded mixtures (e.g., DCM:MeOH) to optimize dissolution for specific applications .

- Computational modeling : Predict solubility parameters using tools like COSMO-RS to guide solvent selection .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- LC-MS : Confirms molecular weight and purity (>95% by area-under-curve) .

- F NMR (if fluorinated analogs are synthesized): Tracks fluorine-containing intermediates .

- IR spectroscopy : Identifies carbonyl stretches (Fmoc group: ~1700 cm) and amine N-H bends .

Advanced: How does the phenylthio or difluorophenyl substituent (in analogs) influence biological activity?

Answer:

- Electron-withdrawing groups (e.g., -F, -SPh) enhance metabolic stability and target binding via hydrophobic or π-π interactions .

- Comparative assays : Test analogs (e.g., 3,5-difluorophenyl vs. phenylthio derivatives) in enzyme inhibition studies to map structure-activity relationships (SAR) .

- Molecular docking : Predicts interactions with biological targets (e.g., proteases) using software like AutoDock .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of toxic fumes (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can microwave-assisted synthesis improve yield or reduce reaction time?

Answer:

- Enhanced kinetics : Microwave irradiation accelerates Fmoc coupling by 50–70% compared to conventional heating .

- Parameter optimization : Adjust power (100–300 W) and pulse settings to prevent decomposition of heat-sensitive intermediates .

- Case study : A 30-minute microwave reaction achieved 92% yield vs. 12-hour conventional method for a similar Fmoc-protected amino acid .

Advanced: What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Exothermic reactions : Implement jacketed reactors with temperature control to manage heat dissipation .

- Purification bottlenecks : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Cost analysis : Compare reagent efficiency (e.g., Fmoc-Cl vs. alternative protectants) using green chemistry metrics (E-factor) .

Basic: How is this compound applied in peptide-based drug discovery?

Answer:

- Solid-phase peptide synthesis (SPPS) : Serves as a building block for introducing non-natural amino acids with tailored side chains .

- Protecting group strategy : Fmoc allows orthogonal deprotection, enabling sequential assembly of complex peptides .

- Case study : Incorporated into a peptide inhibitor of SARS-CoV-2 M, enhancing binding affinity via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.